Mogrol is a tetracyclic triterpenoid aglycone found in the fruit of the Siraitia grosvenorii (also known as monk fruit or luo han guo). [] It is classified as a cucurbitane-type triterpenoid due to its unique molecular structure. [, ] Mogrol is the common aglycone of mogrosides, a group of intensely sweet glycosylated cucurbitane-type tetracyclic triterpenoid saponins found in the fruit. [, , ] Mogrosides are used as natural sweeteners and exhibit a variety of pharmacological activities. [, , ] Mogrol itself has been found to exhibit a variety of pharmacological properties including anti-inflammatory, anticancer, and neuroprotective effects. [, , , ]
Further research is needed to thoroughly investigate the structure-activity relationships of mogrol and its derivatives. [] Understanding how specific structural modifications affect biological activity will pave the way for designing more potent and selective therapeutic agents.
Detailed pharmacokinetic studies are necessary to fully understand the absorption, distribution, metabolism, and excretion of mogrol in various animal models and humans. [, ] This information will be crucial for optimizing its therapeutic use.
Optimizing de novo biosynthesis pathways in yeast and other microbial systems could provide sustainable and scalable production methods for mogrol, reducing reliance on extraction from Siraitia grosvenorii fruits. [, ] This approach would ensure a consistent supply of mogrol for research and therapeutic applications.
Mogrol is a natural compound primarily derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. It is classified as a cucurbitane-type tetracyclic triterpenoid and serves as a precursor to various mogrosides, which are glycosylated derivatives of mogrol. These compounds are notable for their intense sweetness and potential health benefits, including anti-inflammatory and antioxidant properties. Mogrol itself lacks sweetness and is considered less palatable compared to its glycosylated counterparts .
Mogrol is extracted from the dried fruit of Siraitia grosvenorii. The fruit contains approximately 0.55–0.65% mogrol, which is converted to mogrosides during the ripening process through enzymatic glycosylation . Mogrol is classified under triterpenoids, specifically within the cucurbitane family, characterized by its unique tetracyclic structure.
The synthesis of mogrol can be achieved through various methods, including extraction from Siraitia grosvenorii and biosynthetic pathways in engineered organisms. Recent advancements involve the use of yeast (Saccharomyces cerevisiae) for de novo biosynthesis. This method employs a modular engineering strategy that enhances the metabolic flux towards mogrol production by overexpressing specific genes related to its biosynthesis .
Mogrol has a complex molecular structure characterized by its tetracyclic framework. The molecular formula is , with a molecular weight of approximately 476.7 Da. Its structure features multiple hydroxyl groups that contribute to its chemical reactivity and biological activity .
Mogrol undergoes several chemical transformations, particularly glycosylation reactions that convert it into mogrosides. The primary reaction involves the glucosylation at carbon positions C3 and C24, leading to the formation of different mogrosides depending on the number and type of sugar moieties attached .
Mogrol exhibits various pharmacological activities attributed to its interaction with cellular signaling pathways. It has been shown to affect several key targets including AMP-activated protein kinase (AMPK), tumor necrosis factor-alpha (TNF-α), signal transducer and activator of transcription 3 (STAT3), p53, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
Mogrol has several scientific applications primarily due to its sweetening properties and potential health benefits:
Research continues into optimizing mogrol production through synthetic biology approaches and exploring its therapeutic potentials in various health conditions .
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